molecular formula C16H17NO3 B5184967 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 55680-87-0

2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5184967
CAS RN: 55680-87-0
M. Wt: 271.31 g/mol
InChI Key: RYBOWGGSLZMXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as ETPI, is a chemical compound that has been widely studied for its potential applications in scientific research. ETPI is a member of the isoindolinone family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Scientific Research Applications

2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. One of the main areas of interest for 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
In addition to its potential anti-inflammatory effects, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an antitumor agent. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione for lab experiments is that it is relatively easy to synthesize and purify, making it a readily available compound for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.

Future Directions

There are many potential future directions for research on 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective analogs of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione that could be used as therapeutic agents for specific diseases. Another area of interest is the investigation of the molecular targets and signaling pathways that are involved in the mechanism of action of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. Finally, there is potential for the use of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a tool compound for studying the roles of specific enzymes and signaling pathways in disease development and progression.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 4-ethoxyaniline with maleic anhydride and acetic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-20-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-4,7-10,13-14H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBOWGGSLZMXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971033
Record name 2-(4-Ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,7,7a-Tetrahydro-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione

CAS RN

55680-87-0
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-ethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055680870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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